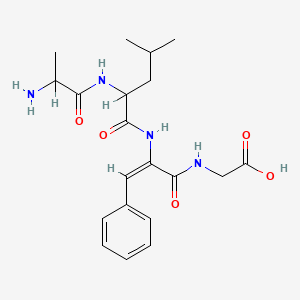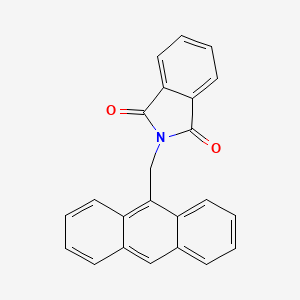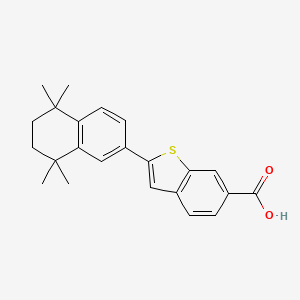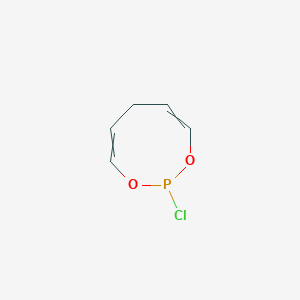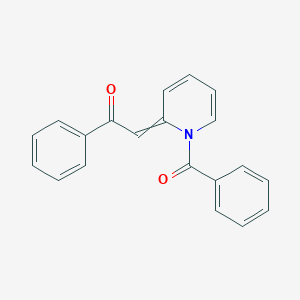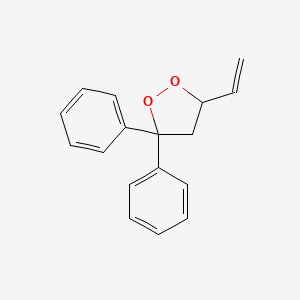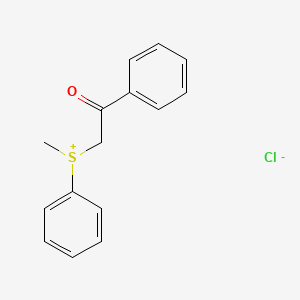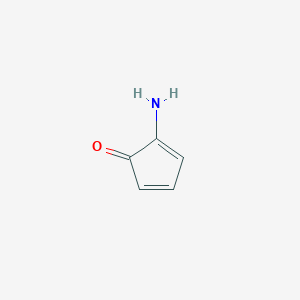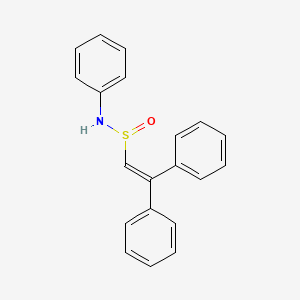
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and one chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. One common method includes the treatment of chloroximes with nitriles in a basic medium, which generates nitrile oxides in situ. These nitrile oxides then undergo cycloaddition to form the oxadiazole ring .
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Reflux conditions (approximately 65-70°C)
- Reaction Time: 4-5 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium has been extensively studied for its applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-energy materials and as a component in the formulation of energetic compounds.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the oxadiazole ring allows for interactions with nucleic acids, potentially leading to the disruption of DNA or RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its use in medicinal chemistry and as a pharmacophoric group.
1,3,4-Oxadiazole: Utilized in the development of agrochemicals and pharmaceuticals.
1,2,3-Oxadiazole:
Eigenschaften
CAS-Nummer |
108935-03-1 |
|---|---|
Molekularformel |
C2HClN2O2 |
Molekulargewicht |
120.49 g/mol |
IUPAC-Name |
4-chloro-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C2HClN2O2/c3-2-1-5(6)7-4-2/h1H |
InChI-Schlüssel |
MTHBXLUSEGJMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=[N+](ON=C1Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


